Dibismuth triselenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

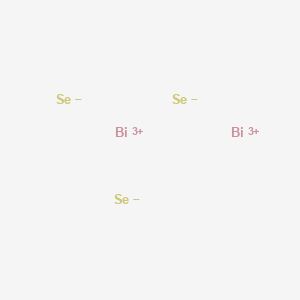

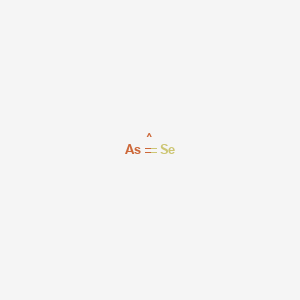

Dibismuth triselenide, with the chemical formula Bi₂Se₃, is a compound composed of bismuth and selenium. It is a V₂VI₃-type semiconductor known for its narrow band gap, estimated theoretically to be around 0.35 eV and experimentally between 0.2 and 0.3 eV . This compound is recognized for its thermoelectric properties and its role as a three-dimensional topological insulator .

Mechanism of Action

Dibismuth triselenide, also known as dibismuth selenium(2-) or UNII-9I1Y040903, is a compound with potential biomedical applications . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Bismuth-based nanoparticles have been studied for their versatile biomedical applications, including therapeutic, diagnostic, biosensing, and regenerative properties .

Mode of Action

The compound’s interaction with its targets likely involves the unique structural, physicochemical, and compositional features of bismuth-based nanoparticles .

Biochemical Pathways

The incorporation of selenium into small molecules remains an area of active research .

Pharmacokinetics

Selenium compounds have demonstrated anticancer properties in both preclinical and clinical studies .

Result of Action

Bismuth-based nanoparticles have shown promise in combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Action Environment

The fabrication of bismuth-based nanoparticles involves cost-effective processes and results in materials with large surface areas, high stability, and high versatility in terms of shape, size, and porosity .

Biochemical Analysis

Biochemical Properties

It is known that Dibismuth triselenide exhibits strong spin-orbit coupling This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Given its strong spin-orbit coupling , it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit strong spin-orbit coupling , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibismuth triselenide can be synthesized using various methods, including sol-gel and hydrothermal techniques. In the sol-gel method, bismuth nitrate pentahydrate and elemental selenium are used in a 2:3 molar ratio. The hydrothermal method involves similar reactants but uses dimethylformamide as the solvent .

Industrial Production Methods: Industrial production of this compound often involves electrodeposition techniques. For instance, bismuth selenide films can be grown on platinum electrodes using a choline chloride-malic acid ionic liquid mixture at temperatures ranging from 35°C to 65°C . This method ensures high-quality thin films suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dibismuth triselenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.

Reduction: Reduction can be achieved using reducing agents like hydrogen gas or hydrazine.

Substitution: Substitution reactions often involve halogenating agents, where selenium atoms are replaced by halogens.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxide and selenium dioxide, while reduction can produce elemental bismuth and selenium.

Scientific Research Applications

Dibismuth triselenide has a wide range of scientific research applications:

Comparison with Similar Compounds

- Bismuth tritelluride (Bi₂Te₃)

- Antimony triselenide (Sb₂Se₃)

- Bismuth sulfide (Bi₂S₃)

- Antimony telluride (Sb₂Te₃)

Comparison: Dibismuth triselenide is unique due to its combination of thermoelectric properties and topological insulating behavior. While compounds like bismuth tritelluride and antimony triselenide also exhibit thermoelectric properties, they do not possess the same topological insulating characteristics. This makes this compound particularly valuable for applications in advanced electronic devices and quantum computing .

Properties

CAS No. |

12068-69-8 |

|---|---|

Molecular Formula |

BiSe |

Molecular Weight |

287.95 g/mol |

IUPAC Name |

bismuth;selenium |

InChI |

InChI=1S/Bi.Se |

InChI Key |

QEBDLIWRLCPLCY-UHFFFAOYSA-N |

SMILES |

[Se-2].[Se-2].[Se-2].[Bi+3].[Bi+3] |

Canonical SMILES |

[Se].[Bi] |

Key on ui other cas no. |

12068-69-8 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Q1: What makes dibismuth triselenide (Bi2Se3) interesting for topological insulator applications?

A: this compound exhibits unique surface properties that make it a promising material for topological insulators [, ]. Specifically, it hosts a gapless surface state with linearly dispersed electrons. These electrons are protected from backscattering due to time-reversal symmetry, leading to high conductivity on the material's surface. []

Q2: How can the properties of this compound be modified for specific applications?

A: Researchers have discovered that doping this compound with magnetic impurities, like magnetic atoms, can break the time-reversal symmetry. [] This disruption leads to the opening of a surface gap in the material, which can be further tuned by manipulating the type and concentration of dopants. [] This ability to manipulate the surface gap is crucial for potential applications in areas such as axion electrodynamics. []

Q3: Can this compound be used in conjunction with other materials to achieve novel functionalities?

A: Yes, research has shown that growing a thin film of this compound on a superconductor like niobium diselenide (NbSe2) can induce a superconducting gap on the Bi2Se3 surface. [] This coexistence of superconductivity and topological order opens up exciting possibilities for exploring Majorana fermions and other exotic quantum phenomena. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)